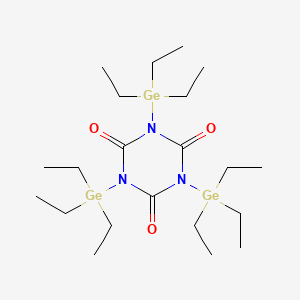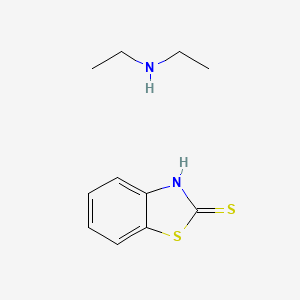
Diethylammonium 2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, compd with N-ethylethanamine (1:1) is a chemical compound that combines the properties of benzothiazolethione and N-ethylethanamine Benzothiazolethione is known for its sulfur-containing heterocyclic structure, while N-ethylethanamine is a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine typically involves the reaction of benzothiazolethione with N-ethylethanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for mixing, heating, and purification to ensure high throughput and minimal human intervention.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole core structure but lacks the thione and amine components.
Thiazolethione: Contains the thione group but lacks the benzene ring.
N-ethylethanamine: A simple secondary amine without the benzothiazolethione moiety.
Uniqueness
2(3H)-Benzothiazolethione, compd with N-ethylethanamine is unique due to the combination of the benzothiazolethione and N-ethylethanamine moieties
Properties
CAS No. |
38456-45-0 |
|---|---|
Molecular Formula |
C7H5NS2.C4H11N C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;N-ethylethanamine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3 |
InChI Key |
KBGASPZQKDYDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C2C(=C1)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
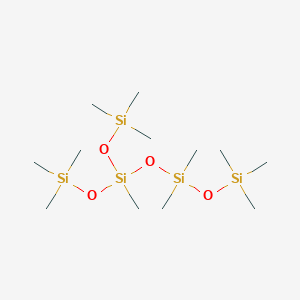
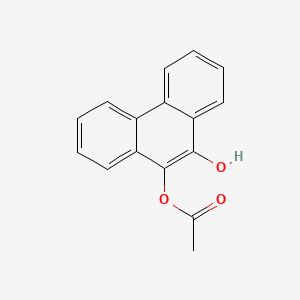
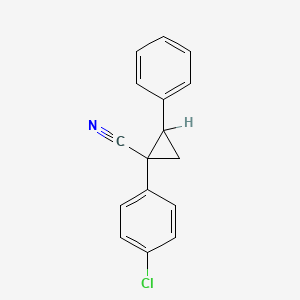
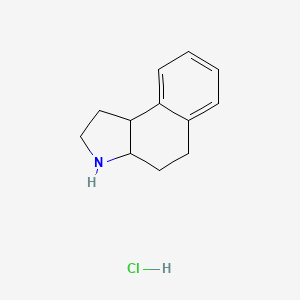
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
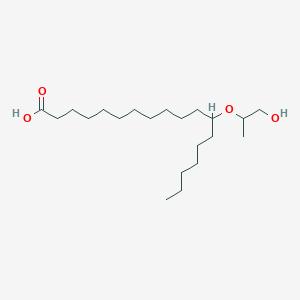
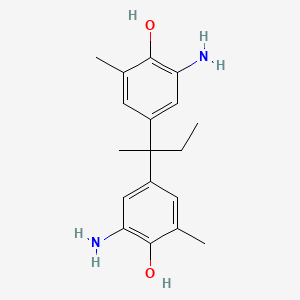
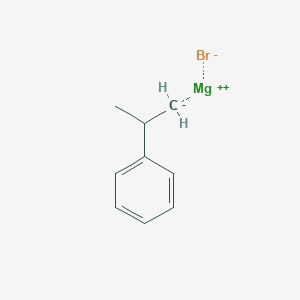


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
